

2-(Isopropylthio)propanoic Acid: Technical Guide

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Compound of Interest

Compound Name:	2-(Propan-2-ylsulfanyl)propanoic acid
CAS No.:	26822-41-3
Cat. No.:	B3381746

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Chemical Identity & Structural Analysis

2-(Isopropylthio)propanoic acid is a thioether-functionalized carboxylic acid. It features a propanoic acid backbone with an isopropylthio group ($-\text{S}-\text{CH}(\text{CH}_3)_2$) attached at the alpha (C2) position. This structural motif introduces a chiral center at C2, allowing for (R)- and (S)-enantiomers, though it is often encountered as a racemate in industrial applications.

Property	Data
IUPAC Name	2-(Propan-2-ylthio)propanoic acid
Common Synonyms	S-Isopropylthiolactic acid; α -(Isopropylthio)propionic acid; 2-Isopropylthiopropionic acid
CAS Number	7244-59-9 (Racemic) / 91502-98-6 (Ethyl ester ref.)
Molecular Formula	C ₆ H ₁₂ O ₂ S
Molecular Weight	148.22 g/mol
SMILES	<chem>CC(C)SC(C)C(=O)O</chem>
InChI Key	QSPCCDNHTPQDKL-UHFFFAOYSA-N
Appearance	Colorless to pale yellow viscous liquid
Odor	Characteristic sulfury, alliaceous (garlic/onion-like), pungent

Synthesis Methodologies

The synthesis of 2-(isopropylthio)propanoic acid relies on nucleophilic substitution (S_N2) mechanisms. Two primary pathways are established, depending on the availability of starting materials.

Pathway A: Thiol Alkylation (Preferred)

This method involves the nucleophilic attack of isopropyl thiol (2-propanethiol) on a 2-halopropanoic acid derivative.

- Reagents: 2-Bromopropanoic acid, Isopropyl thiol, Sodium Hydroxide (NaOH).
- Mechanism: S_N2 Displacement with inversion of configuration (if chiral starting material is used).
- Yield: Typically 75-85%.

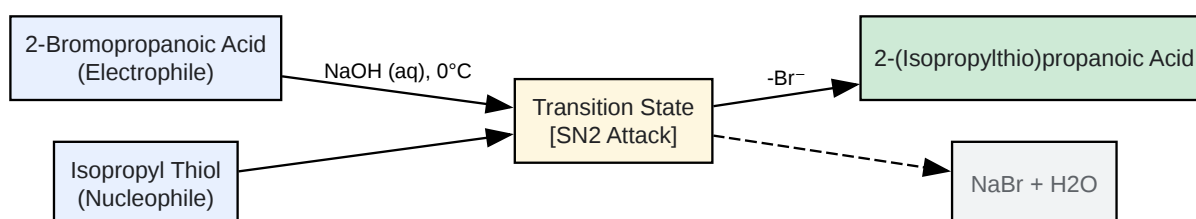
Pathway B: Thio-Acid Alkylation

Alternatively, 2-mercaptothiopropanoic acid (thiolactic acid) can be alkylated with an isopropyl halide.

- Reagents: 2-Mercaptothiopropanoic acid, Isopropyl iodide (or bromide), Potassium Carbonate (K_2CO_3).
- Conditions: Reflux in acetone or ethanol.

Experimental Protocol (Pathway A)

- Preparation: In a 500 mL round-bottom flask, dissolve 2-bromopropanoic acid (0.1 mol) in 100 mL of 2M NaOH (aq). Cool to 0°C in an ice bath.
- Addition: Dropwise add isopropyl thiol (0.11 mol, 1.1 eq) over 30 minutes while maintaining temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of starting material via TLC (SiO_2 , Hexane:EtOAc 3:1).
- Workup: Acidify the solution to pH ~2 using 6M HCl. Extract with Dichloromethane (DCM) (3 x 50 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous $MgSO_4$, and concentrate in vacuo.
- Distillation: Purify the crude oil via vacuum distillation (approx. 130-135°C @ 10 mmHg) to yield the pure acid.



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Caption: Figure 1. S_N2 synthesis pathway via nucleophilic displacement of bromide by isopropyl thiolate.

Applications & Utility

3.1 Flavor & Fragrance Industry

Sulfur-containing carboxylic acids are potent flavor molecules. 2-(Isopropylthio)propanoic acid contributes to savory, roasted, and alliaceous profiles.

- Flavor Profile: Roasted onion, garlic, metallic, and tropical fruit nuances at low concentrations.
- FEMA/GRAS Status: While specific FEMA numbers often apply to the esters (e.g., ethyl 2-(isopropylthio)propionate), the acid itself is a key metabolite and precursor in flavor systems, particularly in savory hydrolysates.

3.2 Pharmaceutical Intermediate

This compound serves as a "warhead" or building block in medicinal chemistry:

- Proteomics: Used as a chemical probe to study cysteine reactivity or as a hapten for generating antibodies against specific sulfur-containing epitopes.
- Prodrug Design: The carboxylic acid group allows for coupling with amines to form amides, while the thioether moiety can be oxidized to sulfoxides/sulfones to tune solubility and metabolic stability.
- Chelation: The sulfur and carboxylic acid oxygen can form bidentate ligands with transition metals (Zn²⁺, Cu²⁺), relevant in metallo-enzyme inhibition studies.

Physical & Spectroscopic Data

Parameter	Value / Range
Boiling Point	~250°C (760 mmHg) / 130-135°C (10 mmHg)
Density	~1.08 g/cm ³ (Predicted)
pKa	~3.8 (Carboxylic acid)
LogP	~1.5 (Predicted)
Refractive Index	1.485 (Predicted)

Spectroscopic Signature (Expected):

- ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -COOH), 3.4 (q, 1H, -CH-S-), 3.1 (sep, 1H, -S-CH(CH₃)₂), 1.4 (d, 3H, -CH-CH₃), 1.3 (d, 6H, -CH(CH₃)₂).
- IR Spectrum: Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1700-1725 cm⁻¹).

Safety & Handling (SDS Summary)

- Hazards:** Skin Irritant (H315), Eye Irritant (H319). The compound has a potent stench; handle only in a fume hood.
- Storage:** Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation to the sulfoxide.
- Disposal:** Collect in sulfur-waste containers. Treat with bleach (hypochlorite) to oxidize the odor before disposal if necessary.

References

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